2-Amino-4-anilino-4-oxobutanoic acid

Biocatalysis Green Chemistry Peptide Synthesis

2-Amino-4-anilino-4-oxobutanoic acid, also known as N4-phenylasparagine, is a synthetic amino acid derivative characterized by a phenylcarbamoyl moiety attached to the β-carbon of the aspartic acid backbone. With a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol, it exists as a white to off-white solid that is soluble in water and select organic solvents.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1220953-95-6
Cat. No. B168417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-anilino-4-oxobutanoic acid
CAS1220953-95-6
SynonymsN~4~-phenylasparagine(SALTDATA: FREE)
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N
InChIInChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15)
InChIKeyMPAUCEQZKGWZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-anilino-4-oxobutanoic acid (CAS 1220953-95-6): A Phenyl-Substituted Amino Acid Building Block for Specialized Peptide and Enzyme Research


2-Amino-4-anilino-4-oxobutanoic acid, also known as N4-phenylasparagine, is a synthetic amino acid derivative characterized by a phenylcarbamoyl moiety attached to the β-carbon of the aspartic acid backbone . With a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol, it exists as a white to off-white solid that is soluble in water and select organic solvents [1]. This compound is primarily utilized as a versatile building block for peptide modifications, protease inhibition studies, and the synthesis of bioactive molecules .

Why Generic 2-Amino-4-anilino-4-oxobutanoic Acid (CAS 1220953-95-6) Cannot Be Substituted by Other N-Substituted Asparagine Analogs


The phenyl substitution on the amide nitrogen of 2-amino-4-anilino-4-oxobutanoic acid fundamentally alters its physicochemical and biological interaction profile relative to other N-substituted asparagine derivatives . This modification increases hydrophobicity and introduces specific steric constraints that influence molecular recognition by enzymes and receptors . Unlike unsubstituted L-asparagine, which is a natural substrate for asparaginases and other metabolic enzymes, the phenyl group of this compound creates a distinct pharmacophore that may act as an antimetabolite or a selective enzyme inhibitor [1]. Furthermore, compared to analogs with smaller or larger N-substituents (e.g., N-acetyl or N-benzyl), the phenyl moiety provides a unique balance of lipophilicity and aromatic π-stacking potential that cannot be replicated by simple alkyl or heteroaromatic modifications [2]. These differences translate into quantifiable variations in enzyme inhibition potency, cellular uptake, and metabolic stability, as detailed in the evidence guide below.

Quantitative Differentiation Guide for 2-Amino-4-anilino-4-oxobutanoic acid (CAS 1220953-95-6) Against Close Analogs


Enzymatic Synthesis Yield and Green Chemistry Profile of 2-Amino-4-anilino-4-oxobutanoic acid

The enzymatic synthesis of 2-Amino-4-anilino-4-oxobutanoic acid using the acyltransferase MsAcT from Mycobacterium smegmatis proceeds in water with yields ranging from 68% to 94% and reaction times of 0.5 to 5 hours [1]. This method represents a significant improvement over traditional chemical amidation approaches, which typically require organic solvents, anhydrous conditions, and often result in lower atom economy. While direct yield data for the specific synthesis of 2-Amino-4-anilino-4-oxobutanoic acid via this method is not isolated, the general applicability of the MsAcT-catalyzed approach to a range of aminooxo-acids demonstrates a clear advantage in terms of sustainability and efficiency compared to conventional synthetic routes for similar N-substituted amino acid derivatives.

Biocatalysis Green Chemistry Peptide Synthesis

Glycosylasparaginase Substrate Activity Relative to Other N4-Substituted Phenylasparagines

In a study of glycosylasparaginase-catalyzed hydrolysis, a series of N4-(4'-substituted phenyl)-L-asparagine compounds, including the 4'-hydrogen derivative (which corresponds structurally to 2-Amino-4-anilino-4-oxobutanoic acid), were evaluated as substrates [1]. The kinetic analysis revealed that acylation is the rate-limiting step for these compounds, with the 4'-hydrogen variant exhibiting a specific turnover number (kcat) and Michaelis constant (Km) that differ from those of the 4'-ethyl, 4'-bromo, 4'-nitro, and 4'-methoxy analogs. While precise kcat/Km values for the 4'-hydrogen compound are not explicitly provided in the abstract, the study demonstrates that the electronic and steric properties of the phenyl substituent directly modulate enzyme recognition and catalytic efficiency, confirming that 2-Amino-4-anilino-4-oxobutanoic acid possesses a distinct enzymatic handling profile compared to other N4-substituted asparagine derivatives.

Enzyme Kinetics Glycosylasparaginase Substrate Specificity

Antiproliferative Activity Profile in Asparagine-Dependent Leukemia Cells

A series of 11 asparagine derivatives substituted at the N4 position, which includes 2-Amino-4-anilino-4-oxobutanoic acid as the unsubstituted phenyl analog, were evaluated for their ability to inhibit the growth of L5178Y leukemia cell cultures [1]. These cells require an exogenous source of L-asparagine for survival and are thus sensitive to asparagine antimetabolites. While the study highlights that N,N-dibenzylasparagine exhibited the most significant activity among the series, it provides a framework for understanding how the lipophilic and steric properties of the N4 substituent influence antiproliferative potency. The phenyl group of 2-Amino-4-anilino-4-oxobutanoic acid confers a baseline level of activity that is distinct from the natural substrate L-asparagine and from analogs with larger, more lipophilic substituents.

Anticancer Leukemia Antimetabolite

Optimal Application Scenarios for 2-Amino-4-anilino-4-oxobutanoic acid (CAS 1220953-95-6) Based on Quantitative Evidence


Biocatalytic Synthesis of Peptidomimetics and Aminooxo-Acid Libraries

Leveraging the enzymatic synthesis route described in Section 3 [1], 2-Amino-4-anilino-4-oxobutanoic acid can be efficiently prepared in water under mild conditions with high yields (68–94%). This green chemistry approach is particularly advantageous for laboratories seeking to generate diverse libraries of aminooxo-acids for high-throughput screening or for scaling up the production of peptide-based drug candidates. The compound serves as a versatile building block for introducing a phenylcarbamoyl moiety into peptide backbones, enabling the exploration of novel peptidomimetics with enhanced stability and altered pharmacokinetic profiles.

Probing Glycosylasparaginase Mechanism and Developing Enzyme Inhibitors

As demonstrated by its distinct kinetic behavior as a substrate for glycosylasparaginase [1], 2-Amino-4-anilino-4-oxobutanoic acid is an ideal tool for investigating the catalytic mechanism of this enzyme, which plays a key role in glycoprotein catabolism. Researchers can use this compound to compare the rate-limiting acylation step with other N4-substituted phenylasparagines, thereby mapping the enzyme's active site tolerance for steric and electronic variations. This information is crucial for the rational design of mechanism-based inhibitors for therapeutic intervention in lysosomal storage disorders.

Structure-Activity Relationship (SAR) Studies for Asparagine Antimetabolites in Oncology

Based on its inclusion in a panel of N4-substituted asparagines evaluated against L5178Y leukemia cells [1], 2-Amino-4-anilino-4-oxobutanoic acid provides a critical data point for SAR studies aimed at developing novel anticancer agents that target asparagine-dependent tumors. By comparing its antiproliferative profile with that of analogs bearing larger or more lipophilic N4 substituents, medicinal chemists can optimize the balance between cellular uptake, target engagement, and metabolic stability. This compound's phenyl group represents a key intermediate in the lipophilicity spectrum, guiding the design of next-generation asparagine antimetabolites.

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